![molecular formula C18H14O5 B2454587 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one CAS No. 210361-74-3](/img/structure/B2454587.png)
(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one” is a compound that can be used in the synthesis of compounds containing a benzodioxole structure. It is easily involved in substitution reactions and catalytic reactions . The molecular formula is C10H8O3 .
Synthesis Analysis
The compound has been synthesized using the Schiff base method . A single crystal of the compound has been grown by slow evaporation technique .Molecular Structure Analysis
The molecular structure of the compound has been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO .Chemical Reactions Analysis
The compound has been tested for anticonvulsant activity against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound have been evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO . The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique .科学的研究の応用
Material Science Applications
Polymerization and Thermal Properties
The compound's derivatives, such as those involving benzoxazine monomers, have been studied for their polymerization behavior and thermal properties. Research indicates that these compounds can undergo homogeneous copolymerization, enhancing thermal properties and cross-linking density of the resulting polymers. This has significant implications for designing new bio-based polybenzoxazines with desirable thermal and mechanical characteristics (Wang et al., 2012).
Chemistry and Synthesis
Electroluminescent Device Properties
Derivatives of the subject compound, particularly those involving metal-chelated complexes, have been explored for their photophysical and electroluminescent device properties. These studies have demonstrated the potential for white-light emission and significant implications for the development of organic light-emitting diodes (OLEDs), suggesting a promising avenue for creating more efficient and versatile electronic devices (Roh et al., 2009).
Biomedical Applications
Anticancer and Antiangiogenic Activities
Compounds with structural similarities have been evaluated for their anticancer and antiangiogenic activities, particularly targeting the colchicine site on tubulin. These studies suggest that specific derivatives can inhibit cancer cell growth at nanomolar concentrations, induce apoptosis, and display potent in vitro and in vivo antitumor activities. This highlights the compound's potential as a foundation for developing new anticancer agents with targeted mechanisms of action (Romagnoli et al., 2015).
Sensory Applications
Luminescent Sensors for Selective Detection
Metal-organic frameworks (MOFs) derived from compounds structurally related to the query compound have shown promise as luminescent sensors with high sensitivity and selectivity for detecting specific molecules, such as picric acid. This application is crucial for environmental monitoring, safety, and potentially for the development of diagnostic tools in healthcare (Wang et al., 2019).
作用機序
特性
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-ethoxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-20-12-4-5-13-15(9-12)23-17(18(13)19)8-11-3-6-14-16(7-11)22-10-21-14/h3-9H,2,10H2,1H3/b17-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPXASHCJLUNQ-IUXPMGMMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

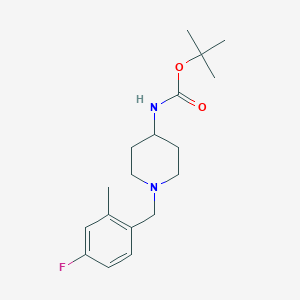
![N-[(2-Chlorocyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2454505.png)


![Methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2454512.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2454515.png)
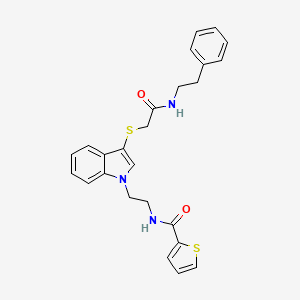
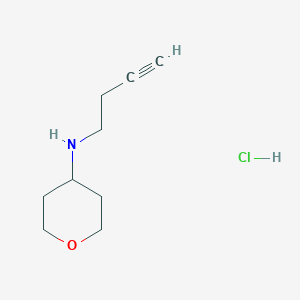
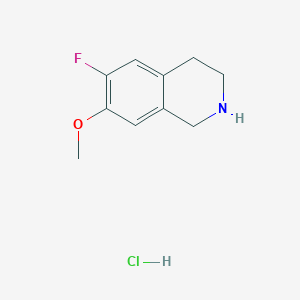


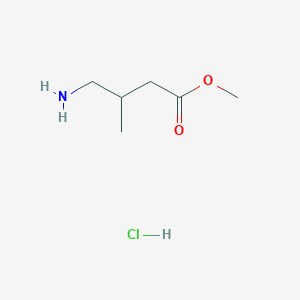
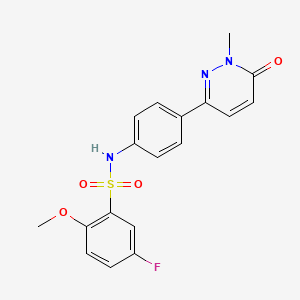
![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)